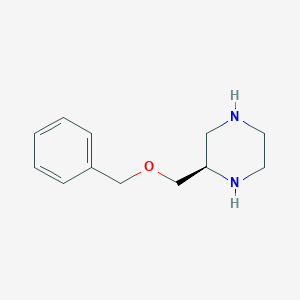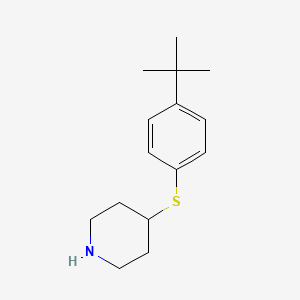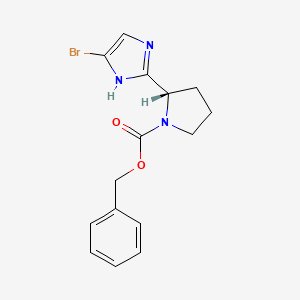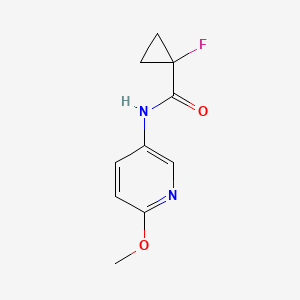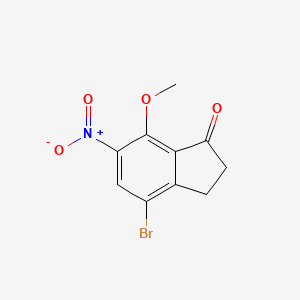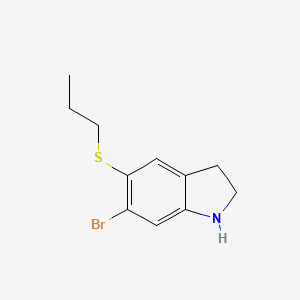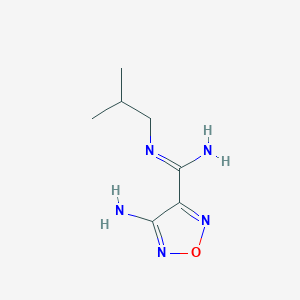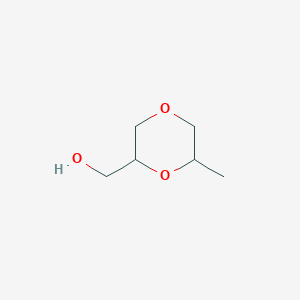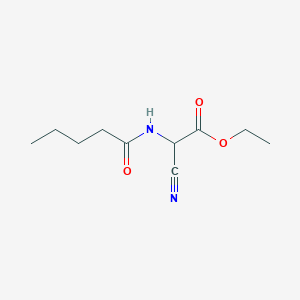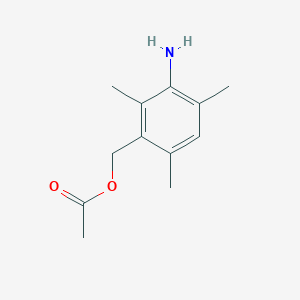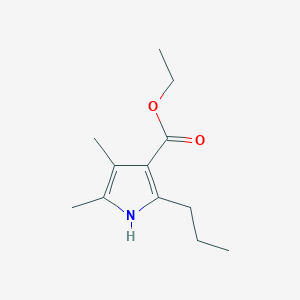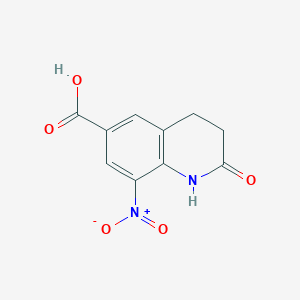![molecular formula C17H17NO5S B8447443 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid](/img/structure/B8447443.png)
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid is an organic compound that belongs to the class of salicylic acids It features a nitrophenylthio group attached to the salicylic acid core, which is further substituted with a t-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid typically involves the following steps:
Thioether Formation: The nitrophenyl group is then converted into a thioether by reacting with a thiol compound under basic conditions.
Salicylic Acid Derivatization: The resulting nitrophenylthio compound is then reacted with salicylic acid derivatives under appropriate conditions to introduce the t-butyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thioether formation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted salicylic acid derivatives.
Scientific Research Applications
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid involves its interaction with biological targets such as enzymes or receptors. The nitrophenylthio group can interact with active sites of enzymes, potentially inhibiting their activity. The t-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: These compounds also contain sulfur and have applications in medicinal chemistry.
Thiophene Derivatives: Known for their therapeutic properties and used in various medicinal applications.
Indole Derivatives: Possess diverse biological activities and are used in drug development.
Uniqueness
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenylthio group and the t-butyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H17NO5S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-tert-butyl-2-hydroxy-5-(4-nitrophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H17NO5S/c1-17(2,3)14-9-12(8-13(15(14)19)16(20)21)24-11-6-4-10(5-7-11)18(22)23/h4-9,19H,1-3H3,(H,20,21) |
InChI Key |
PYFVJHRYPYYPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
